molecular formula C19H20N6 B5548541 N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5548541
M. Wt: 332.4 g/mol
InChI Key: TVRGMKIQNHZIDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of suitable precursors under controlled conditions. For example, the synthesis of related compounds has been achieved by condensation reactions, cyclization, and functional group transformations. These synthetic routes often employ reagents like hydrazine, acetylacetone, or chloroacetate esters in the presence of catalysts or under specific conditions like reflux or ultrasound irradiation to yield the desired pyrazolo[1,5-a]pyrimidine derivatives (Amarasekara et al., 2009), (Kaping et al., 2020).

Scientific Research Applications

Reactivity and Synthesis

The reactivity of pyrazolo[1,5-a]pyrimidines, closely related to the specified compound, has been extensively studied. For instance, the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives was achieved through the reaction of ammonium acetate with ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates. These derivatives were prepared from ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates by reacting with dimethylformamide dimethylacetal, indicating a pathway to potentially manipulate the core structure for various applications (Bruni et al., 1994).

Potential as Ligand

The compound and its derivatives have shown potential as ligands for benzodiazepine receptors, suggesting applications in studying receptor interactions and possibly influencing receptor-mediated pathways. This application is derived from the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives and their potential interaction with benzodiazepine receptors, highlighting the compound's utility in neurological research (Bruni et al., 1994).

Pharmacological Activities

The pharmacological exploration includes the synthesis and evaluation of pyrazolo[1,5-a]pyrimidines for their anti-inflammatory and antimicrobial properties. A series of 2-H/methyl-3-phenyl-5-alkyl/aryl/heteroaryl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines were synthesized, showcasing significant anti-inflammatory activity comparable to standard drugs like Indomethacin. This suggests the compound's derivatives could be potent candidates for developing new anti-inflammatory drugs (Aggarwal et al., 2014). Moreover, the derivatives also exhibited promising antimicrobial activity against a range of bacteria and fungi, indicating their potential as antimicrobial agents.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with. Many pyrazole and pyrimidine derivatives have biological activity and can interact with various enzymes and receptors .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some pyrazole and pyrimidine derivatives are used as drugs and have been thoroughly tested for safety .

Future Directions

The study of pyrazole and pyrimidine derivatives is a very active area of research, with potential applications in medicinal chemistry and drug discovery . The specific compound you mentioned could potentially be a subject of future studies.

properties

IUPAC Name

N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6/c1-23(11-9-15-13-21-24(2)14-15)19-12-17(16-6-4-3-5-7-16)22-18-8-10-20-25(18)19/h3-8,10,12-14H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRGMKIQNHZIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCN(C)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

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